
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as ACPIM, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. ACPIM belongs to the class of isonicotinamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide is not fully understood. However, studies have suggested that N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide exerts its biological activities by modulating various signaling pathways. For example, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in the pathogenesis of various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide have been investigated in various in vitro and in vivo studies. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase. In addition, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to reduce the production of reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases, including cancer and inflammation.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some assays. In addition, the mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
将来の方向性
There are several future directions for the research on N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide. One direction is to investigate the potential of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide as a therapeutic agent for cancer and other diseases. Another direction is to elucidate the mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide and its interactions with various signaling pathways. In addition, further studies are needed to determine the safety and toxicity of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide in vivo, which will be crucial for its future clinical development. Finally, the development of more efficient synthesis methods for N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide and its analogs will enable the exploration of their biological activities and potential therapeutic applications.
合成法
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide can be synthesized using a one-pot reaction method. The reaction involves the condensation of 3-acetylphenyl isocyanate with cyclopropylmethanol in the presence of a base catalyst, such as triethylamine. The resulting product is then treated with isonicotinic acid hydrazide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to yield N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide. The purity of the product can be improved by recrystallization from a suitable solvent, such as ethanol.
科学的研究の応用
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been investigated for its potential application in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Studies have shown that N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)14-3-2-4-16(9-14)20-18(22)15-7-8-19-17(10-15)23-11-13-5-6-13/h2-4,7-10,13H,5-6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUIMDCBDEZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2905225.png)
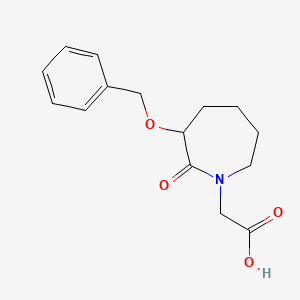

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2905230.png)
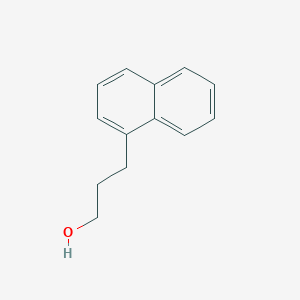

![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)
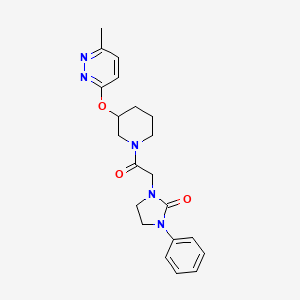

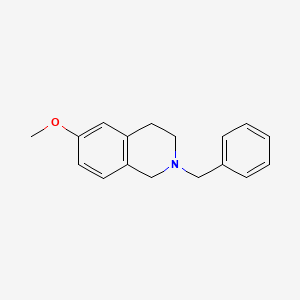

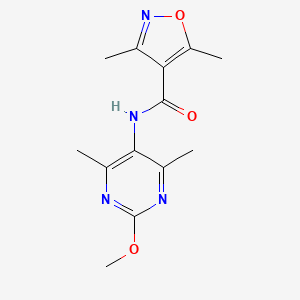
![3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2905245.png)
![2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2905246.png)